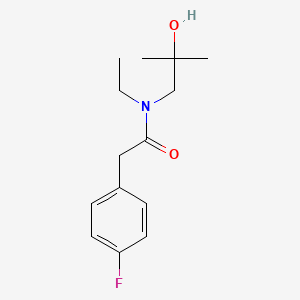
4-Methyl-N-propyl-2-(thiophen-3-yl)thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-N-propyl-2-(thiophen-3-yl)thiazole-5-carboxamide is a heterocyclic compound that features both thiophene and thiazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-propyl-2-(thiophen-3-yl)thiazole-5-carboxamide typically involves the condensation of a thiophene derivative with a thiazole derivative. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the use of advanced purification methods such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-N-propyl-2-(thiophen-3-yl)thiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the thiophene or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
4-Methyl-N-propyl-2-(thiophen-3-yl)thiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and anti-inflammatory properties.
Industry: It is used in the development of organic semiconductors and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 4-Methyl-N-propyl-2-(thiophen-3-yl)thiazole-5-carboxamide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, thereby exerting its anti-cancer or anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which have similar thiophene frameworks, are known for their anti-inflammatory and anesthetic properties.
Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir, which contain thiazole rings, are known for their antimicrobial and antiviral activities.
Uniqueness
4-Methyl-N-propyl-2-(thiophen-3-yl)thiazole-5-carboxamide is unique due to its combined thiophene and thiazole rings, which confer a wide range of biological activities. This dual-ring structure allows it to interact with multiple molecular targets, making it a versatile compound for various scientific research applications .
Propriétés
Formule moléculaire |
C12H14N2OS2 |
|---|---|
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
4-methyl-N-propyl-2-thiophen-3-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C12H14N2OS2/c1-3-5-13-11(15)10-8(2)14-12(17-10)9-4-6-16-7-9/h4,6-7H,3,5H2,1-2H3,(H,13,15) |
Clé InChI |
ZJAWFLDFFYVISC-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)C1=C(N=C(S1)C2=CSC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-6-chloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one](/img/structure/B14896500.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one](/img/structure/B14896504.png)
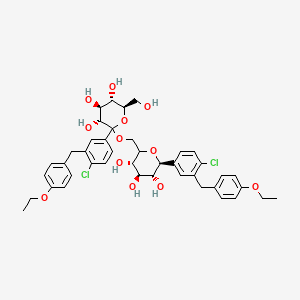
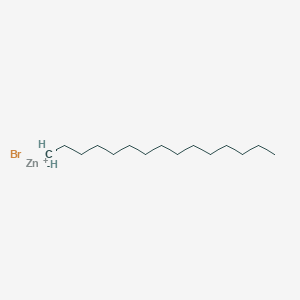
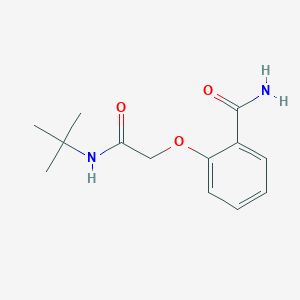
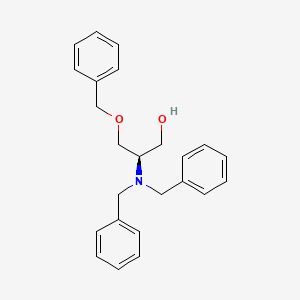
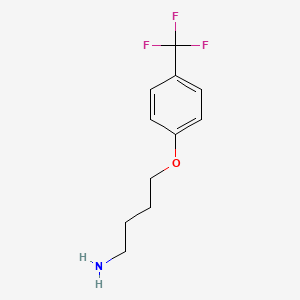
![6,7,8,9,9a,10,11,12,13,14-decahydro-5H-benzimidazo[2,1-e]acridine](/img/structure/B14896551.png)
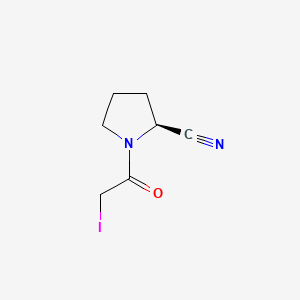
![1-(Bicyclo[1.1.1]pentan-1-yl)-5-chloro-4-iodo-1H-pyrazole](/img/structure/B14896563.png)
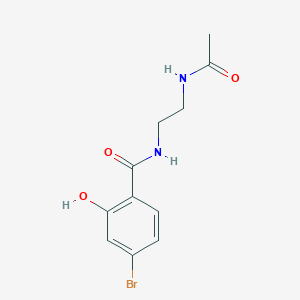
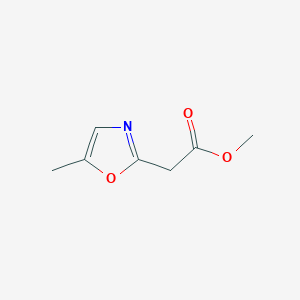
![tert-Butyl 3-chloro-5H-pyrrolo[2,3-c]pyridazine-7(6H)-carboxylate](/img/structure/B14896576.png)
